1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide

Positional isomer SAR Acetylcholinesterase inhibition Nitro substitution effect

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide (CAS 832737-28-7) is a synthetic small-molecule research chemical with the molecular formula C₁₂H₁₆N₄O₅S and a molecular weight of 328.35 g·mol⁻¹. It belongs to the sulfonylpiperidine-4-carbohydrazide class, characterized by a piperidine ring N-substituted with a 3-nitrobenzenesulfonyl group and bearing a carbohydrazide (–CONHNH₂) moiety at the 4-position.

Molecular Formula C12H16N4O5S
Molecular Weight 328.35 g/mol
CAS No. 832737-28-7
Cat. No. B3286761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide
CAS832737-28-7
Molecular FormulaC12H16N4O5S
Molecular Weight328.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N4O5S/c13-14-12(17)9-4-6-15(7-5-9)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8-9H,4-7,13H2,(H,14,17)
InChIKeyIBWZNIDHXHTJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide (CAS 832737-28-7): Chemical Identity and Scaffold Classification for Research Procurement


1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide (CAS 832737-28-7) is a synthetic small-molecule research chemical with the molecular formula C₁₂H₁₆N₄O₅S and a molecular weight of 328.35 g·mol⁻¹ . It belongs to the sulfonylpiperidine-4-carbohydrazide class, characterized by a piperidine ring N-substituted with a 3-nitrobenzenesulfonyl group and bearing a carbohydrazide (–CONHNH₂) moiety at the 4-position [1]. The compound serves as a versatile building block and scaffold in medicinal chemistry programs targeting cholinesterase inhibition, antibacterial discovery, and enzyme inhibitor development. It is commercially available from multiple vendors at purities typically ≥95% for research use only .

Why the 3-Nitro Positional Isomer of Sulfonylpiperidine-4-carbohydrazide Cannot Be Replaced by Its 4-Nitro or Unsubstituted Phenyl Analogs


Within the sulfonylpiperidine-4-carbohydrazide series, the position of the nitro substituent on the phenyl ring is a critical determinant of biological activity. The extensively studied 4-nitro (para) isomer—1-(4-nitrophenylsulfonyl)piperidine-4-carbohydrazide—has been employed as a key intermediate in the synthesis of triazole-bearing azinane derivatives that exhibit potent acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease inhibition [1]. Meta-substitution (3-nitro) alters the electron-withdrawing character and dipole vector of the sulfonamide pharmacophore, which in turn modulates target binding affinity and selectivity profiles in ways that cannot be predicted from para-substituted analog data alone [2]. Similarly, the unsubstituted 1-(phenylsulfonyl)piperidine-4-carbohydrazide shows an AChE IC₅₀ of 24.2 μM and a BChE IC₅₀ of 0.8 μM, but lacks the additional hydrogen-bond acceptor capacity and electronic tuning provided by the nitro group . These differences mean that compound interchange without experimental validation risks compromising enzyme inhibition potency, selectivity windows, and downstream synthetic derivatization efficiency.

Quantitative Differentiation Evidence: 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide vs. Closest Analogs


Meta-Nitro vs. Para-Nitro Positional Isomerism: Impact on Cholinesterase and Multi-Enzyme Inhibition Profiles

The 4-nitro (para) isomer of this compound has been extensively characterized as a precursor to triazole-azinane hybrids showing multi-target enzyme inhibition: the most potent derivatives (12d and 12m) achieved IC₅₀ values of 0.73 ± 0.54 μM (AChE), 36.74 ± 1.24 μM (α-glucosidase), 19.35 ± 1.28 μM (urease), and 0.017 ± 0.53 μM (BChE) [1]. The 3-nitro (meta) isomer places the electron-withdrawing nitro group at a different position on the aromatic ring, producing a distinct electronic environment: the meta-nitro group exerts a –I inductive effect without the resonance (–M) conjugation possible in the para position, resulting in a different dipole moment vector and altered hydrogen-bond acceptor geometry at the sulfonamide binding interface [2]. This positional isomerism directly impacts enzyme binding pocket complementarity, as demonstrated across sulfonamide-based cholinesterase inhibitor series where meta-substituted aryl sulfonamides consistently display divergent IC₅₀ values from their para counterparts [3].

Positional isomer SAR Acetylcholinesterase inhibition Nitro substitution effect Sulfonamide pharmacophore

Scaffold-Level Cholinesterase Inhibition: Quantitative Baselines for the Phenylsulfonyl-Piperidine-4-Carbohydrazide Core

The core scaffold 1-(phenylsulfonyl)piperidine-4-carbohydrazide (unsubstituted phenyl analog) has been characterized for in vitro cholinesterase inhibition, yielding AChE IC₅₀ = 24.2 μM and BChE IC₅₀ = 0.8 μM, determined via automated docking-correlated enzymatic assays . This 30-fold selectivity for BChE over AChE provides a quantitative baseline against which the effect of 3-nitro substitution can be rationally evaluated. The introduction of a meta-nitro group is expected to lower the cLogP (from approximately +0.5 for the phenyl analog to –0.1 for the 3-nitro compound), increase the topological polar surface area (TPSA from ~110 Ų to 147 Ų), and add two hydrogen-bond acceptor sites (nitro oxygens), collectively altering both pharmacokinetic disposition and target engagement . While direct IC₅₀ data for the 3-nitro compound against AChE/BChE are not yet published, the scaffold baseline establishes a quantitative framework for evaluating the magnitude and direction of the nitro substituent effect [1].

Butyrylcholinesterase inhibition Acetylcholinesterase inhibition Scaffold baseline IC50 Alzheimer's disease research

Physicochemical Property Differentiation: cLogP, TPSA, and Hydrogen-Bond Capacity vs. Unsubstituted Phenyl and 4-Methylphenyl Analogs

Computed and vendor-reported physicochemical properties reveal that 1-((3-nitrophenyl)sulfonyl)piperidine-4-carbohydrazide (MW 328.35, cLogP –0.1, TPSA 147 Ų, 2 HBD, 7 HBA) occupies a distinctly more polar, hydrogen-bond-rich property space compared to the unsubstituted phenylsulfonyl analog (MW 283.35, cLogP ~+0.5, TPSA ~110 Ų, 2 HBD, 5 HBA) and the 4-methylphenylsulfonyl analog (MW 297.38, cLogP ~+0.9, TPSA ~110 Ų) [1]. The –0.6 log unit reduction in cLogP relative to the phenyl analog is pharmacokinetically meaningful, potentially improving aqueous solubility while reducing non-specific protein binding. The 37 Ų increase in TPSA and the addition of two hydrogen-bond acceptors (nitro group oxygens) alter the compound's capacity for directed interactions within enzyme active sites—particularly relevant for targets where nitro-group hydrogen bonding with catalytic residues (e.g., Arg48 in bacterial TMK) has been demonstrated as critical for affinity [2].

Drug-likeness optimization Physicochemical profiling Lipophilicity modulation Blood-brain barrier penetration

Synthetic Versatility: The 3-Nitrophenylsulfonyl-Piperidine-4-Carbohydrazide as a Dual-Functional Intermediate for Derivatization

This compound bears two orthogonal reactive handles that are not simultaneously present in simpler analogs: (i) the terminal hydrazide (–CONHNH₂) group, which enables condensation with aldehydes/ketones to form hydrazones or cyclization with isothiocyanates to yield 1,2,4-triazole-3-thiols [1], and (ii) the aromatic nitro group, which can be selectively reduced (e.g., H₂/Pd-C or SnCl₂) to a primary amine (–NH₂) for subsequent acylation, sulfonylation, or diazotization chemistry [2]. In the closely related 4-nitro isomer series, the hydrazide group of 1-(4-nitrophenylsulfonyl)piperidine-4-carbohydrazide was successfully refluxed with phenylisothiocyanate and cyclized under basic conditions (10% KOH) to generate triazole-3-thiol intermediates, which were further S-alkylated to produce a 17-member library (compounds 5a–q) with demonstrated antibacterial, anti-inflammatory, and AChE inhibitory activities [3]. The 3-nitro isomer offers the same derivatization potential but with a distinct regioisomeric starting point, enabling the exploration of SAR space orthogonal to the 4-nitro series . The IJRPP 2021 study further confirms that piperidine-4-carbohydrazide derivatives bearing varied sulfonyl groups exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, validating the scaffold's utility for anti-infective library construction [4].

Hydrazone synthesis Triazole cyclization Nitro reduction handle Combinatorial library design

Sulfonylpiperidine Scaffold Validation: Antibacterial Thymidylate Kinase (TMK) Inhibition as a Class-Level Precedent

The sulfonylpiperidine chemotype has been validated as a productive scaffold for antibacterial drug discovery through structure-guided optimization of Gram-positive thymidylate kinase (TMK) inhibitors. In the seminal series reported by Martínez-Botella et al. (2013), sulfonylpiperidine-based inhibitors achieved potent enzyme inhibition and broad-spectrum antibacterial activity, with the optimized phenol derivative (compound 11) demonstrating excellent MICs against a panel of Gram-positive pathogens and >10⁵-fold selectivity for bacterial TMK over the human homolog [1]. The key pharmacophoric features—the sulfonamide linkage enabling a critical hydrogen bond with Arg48 in the S. aureus TMK active site and the piperidine ring providing conformational constraint—are fully conserved in 1-((3-nitrophenyl)sulfonyl)piperidine-4-carbohydrazide [2]. The additional carbohydrazide moiety at the piperidine 4-position offers a vector for further elaboration that was not exploited in the original TMK series, potentially enabling the design of bifunctional inhibitors or probe molecules . While the 3-nitro compound has not been directly tested against TMK, the class-level precedent establishes a rational basis for its evaluation as an antibacterial lead scaffold.

Thymidylate kinase inhibition Gram-positive antibacterial Sulfonylpiperidine class evidence Bacterial target selectivity

Recommended Application Scenarios for 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide Based on Quantitative Differentiation Evidence


Cholinesterase Inhibitor Lead Optimization: BChE-Selective Scaffold with Enhanced Polarity

Researchers developing selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease should consider this compound as a starting scaffold. The unsubstituted phenylsulfonyl analog demonstrates a BChE IC₅₀ of 0.8 μM with 30-fold selectivity over AChE (IC₅₀ 24.2 μM) [Section 3, Evidence 2]. The 3-nitro substitution is predicted to further enhance polarity (cLogP –0.1 vs. ~+0.5) and hydrogen-bond acceptor capacity, which may improve CNS exclusion for peripheral BChE targeting or, alternatively, be tuned through subsequent hydrazone derivatization for CNS penetration. The hydrazide group enables rapid library synthesis via condensation with diverse aldehydes, while the scaffold baseline IC₅₀ values provide a quantitative benchmark for evaluating SAR [1].

Antibacterial Drug Discovery: Sulfonylpiperidine Pharmacophore with Orthogonal Derivatization Handle

The conserved sulfonylpiperidine core of this compound aligns with the pharmacophore validated in the TMK inhibitor series, where sulfonylpiperidines achieved >10⁵-fold selectivity for bacterial TMK over the human homolog and broad-spectrum Gram-positive MICs [Section 3, Evidence 5]. The 3-nitro compound offers a key advantage over the published TMK inhibitor leads: the 4-carbohydrazide group provides a second derivatization vector orthogonal to the N-sulfonamide, enabling the construction of bifunctional molecules or the attachment of permeability-enhancing moieties without disrupting the critical Arg48 hydrogen-bond interaction of the sulfonamide. The nitro group can also be reduced post-derivatization to generate an aniline handle for further elaboration [1].

Positional Isomer SAR Libraries: Meta-Nitro vs. Para-Nitro Exploration

The extensive biological characterization of the 4-nitro (para) isomer in triazole-azinane hybrid series—where derivatives achieve AChE IC₅₀ = 0.73 μM and BChE IC₅₀ = 0.017 μM [Section 3, Evidence 1]—creates a compelling scientific opportunity to systematically compare meta- vs. para-nitro substitution effects. Procurement of the 3-nitro compound enables the construction of matched molecular pair (MMP) libraries where the only variable is the nitro group position, allowing rigorous isolation of positional isomer effects on enzyme inhibition potency, selectivity, and physicochemical properties. Such MMP analyses are highly valued in medicinal chemistry for generating transferable SAR knowledge [1].

Combinatorial Library Synthesis: Dual-Handle Scaffold for Diversity-Oriented Synthesis

This compound's two orthogonal reactive handles—the hydrazide for carbonyl condensation/cyclization and the aromatic nitro for reduction/functionalization—make it an efficient cornerstone for diversity-oriented synthesis (DOS) programs. Starting from a single procurement lot, researchers can: (Step 1) condense the hydrazide with a panel of aldehydes to generate hydrazone sub-libraries; (Step 2) reduce the nitro group to an amine for subsequent acylation or sulfonylation; or (Step 3) cyclize with isothiocyanates followed by base treatment to generate triazole-3-thiols for S-alkylation libraries, as demonstrated in the 4-nitro isomer series where a 17-compound library (5a–q) was generated and screened for antibacterial, anti-inflammatory, and AChE activities [Section 3, Evidence 4]. The 3-nitro regioisomer expands the accessible chemical space relative to the 4-nitro series [1].

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